![molecular formula C10H9ClN2O2 B184895 2-Chloro-6,7-dimethoxyquinazoline CAS No. 94644-47-0](/img/structure/B184895.png)
2-Chloro-6,7-dimethoxyquinazoline
Overview
Description
2-Chloro-6,7-dimethoxyquinazoline is a chemical compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.65 . It is used in research and development .
Synthesis Analysis
The synthesis process of this compound involves several steps. The initial material is o-dimethoxy benzene. The process includes nitrification of the material with nitric acid to prepare 3, 4-dimethoxy nitrobenzene as the intermediate I; hydrogenating reduction reaction of the intermediate I to prepare 3, 4-dimethoxy aniline as the intermediate II; carbamidating reaction of the intermediate II with triphosgene and cyanamide to synthesize 3, 4-dimethoxy phenyl cyano carbamide as the intermediate III; and cyclohydrolysis of the intermediate III with phosphorus pentachloride and phosphorus oxychloride to obtain 2-chloro-4-amino-6, 7-dimethyl quinazoline as the intermediate IV .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core with a chlorine atom at the 2-position and methoxy groups at the 6 and 7 positions .Chemical Reactions Analysis
Halogenated quinazolinones and quinazolines are versatile synthetic intermediates for the metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.65 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Structural Properties and Solid-State Chemistry
- Solid-State Hydrogen Bonding : In the study of 4-amino-2-chloro-6,7-dimethoxyquinazoline, researchers discovered its ability to form base-paired N-H...N hydrogen-bonded dimers in the solid state. This property is significant for understanding the material's crystal structure and interactions in various states (Lai, Bo, & Huang, 1997).
Synthesis and Industrial Application
- Synthesis Process : A study outlined the process of synthesizing 2-chloro-4-amino-6,7-dimethoxyquinazoline, starting from vanillin, involving multiple steps like methylation, nitration, oxidation, reduction, and cyclization. This synthesis process is adaptable for industrial production, highlighting its scalability and practical application (Qu Qing-mei, 2006).
Analytical and Quality Control
- HPLC Method Development : A reversed-phase high-performance liquid chromatographic method was developed for monitoring synthetic reactions of key intermediates of antihypertensive drugs, including 2-chloro-6,7-dimethoxyquinazoline. This method is crucial for quality assurance and process monitoring in pharmaceutical production (Rao, Nagaraju, Jena, & Kumaraswamy, 2006).
Pharmacological Research
- DNA-Binding and Anticancer Properties : A study on N-alkylanilinoquinazoline derivatives, derived from 4-chloro-6,7-dimethoxyquinazoline, explored their potential as DNA intercalating agents and cytotoxic activities. This research contributes to the understanding of quinazoline derivatives as potential pharmacological agents in cancer treatment (Garofalo et al., 2010).
Metabolite Identification
- Antihypertensive Drug Metabolites : The synthesis and identification of major metabolites of prazosin, an antihypertensive drug, were conducted, including derivatives of this compound. This research provides insights into the metabolic pathways of such drugs and their pharmacokinetics (Althuis & Hess, 1977).
Mechanism of Action
Target of Action
2-Chloro-6,7-dimethoxyquinazoline is a derivative of the 6,7-dimethoxyquinazoline ring system, which is a privileged scaffold in modern medicinal chemistry . This compound has been found to be particularly active against various cancer cell lines . The primary targets of this compound are likely to be kinases, as various kinase inhibitors containing the 6,7-dimethoxyquinazoline skeleton have been intensively studied .
Mode of Action
It is known that compounds with a dimethylamino or diethylamino group at the c4 position of the 6,7-dimethoxyquinazoline moiety exhibit superior activities . This suggests that the compound may interact with its targets through these groups.
Biochemical Pathways
Given its structural similarity to other 6,7-dimethoxyquinazoline derivatives, it is likely that it affects pathways related to kinase activity . Kinases play a crucial role in signal transduction and regulation of cellular activities, including cell division, metabolism, and apoptosis. Therefore, inhibition of kinase activity can have profound effects on cell function and survival.
Pharmacokinetics
It is known that the solubility and bioavailability of 6,7-dimethoxyquinazoline derivatives can be improved by introducing a basic side chain containing different amino groups at the 4-position of the 6,7-dimethoxyquinazoline ring .
Result of Action
The result of the action of this compound is likely to be cytotoxic, given its potent activity against various cancer cell lines . By inhibiting kinase activity, the compound may disrupt critical cellular processes, leading to cell death.
properties
IUPAC Name |
2-chloro-6,7-dimethoxyquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-3-6-5-12-10(11)13-7(6)4-9(8)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAYGSLXVNBIFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC(=N2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365295 | |
Record name | 2-chloro-6,7-dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94644-47-0 | |
Record name | 2-chloro-6,7-dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-chloro-6,7-dimethoxyquinazoline in pharmaceutical synthesis?
A: this compound is a crucial building block in synthesizing several quinazoline-based drugs. It serves as a common precursor for antihypertensive medications like doxazosin, prazosin, terazosin, alfuzosin, and others. [, ]. Its structure allows for further modifications, leading to a diverse range of pharmacological activities.
Q2: What are the typical synthetic routes for producing this compound?
A: Several synthetic approaches exist, but a common route starts with vanillin. This method involves a multi-step process including methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination to yield the final compound []. Researchers have explored optimizing these steps, focusing on improving yield and purity. For instance, alternative methods for oxidizing vanillin to vanillic acid have been explored to minimize impurities [].
Q3: Are there challenges associated with the synthesis of this compound?
A: Yes, several challenges can arise. Traditional methods for synthesizing this compound sometimes lead to impurities or low yields. For example, oxidizing vanillin to vanillic acid using conventional methods like KOH melt or silver oxide can result in a product contaminated with unreacted starting material or over-oxidized impurities []. Additionally, the conversion of methyl 2-aminoveratrate to 2,4-dihydroxy-6,7-dimethoxyquinazoline using sodium cyanate under acidic conditions can lead to the formation of 3,4-dimethoxyisatoic anhydride as a significant byproduct [].
Q4: How is the purity of this compound assessed during synthesis?
A: High-performance liquid chromatography (HPLC) is a valuable tool for monitoring the synthesis and ensuring the purity of this compound []. This technique allows for the separation and quantification of the target compound from potential impurities. Researchers have developed and validated specific reversed-phase HPLC methods to monitor reactions during the compound's synthesis and for quality assurance [].
Q5: Can you provide insights into the structural characterization of this compound?
A: The compound's molecular formula is C10H10ClN3O2 []. Various spectroscopic techniques are employed for structural elucidation. These include infrared spectroscopy (IR), proton and carbon-13 nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), and ultraviolet-visible spectroscopy (UV-Vis) [].
Q6: Has the application of this compound extended beyond pharmaceuticals?
A: While primarily recognized as a pharmaceutical intermediate, research has explored its use in developing disperse dyes []. These dyes have potential applications in the textile industry, particularly for coloring polyester fabrics. The study investigated the colorfastness properties of these dyes, including light fastness, wash fastness, heat and rubbing fastness [].
Q7: What analytical techniques are used to assess the performance of this compound-derived dyes?
A: Researchers evaluate the synthesized dyes for their fastness properties on polyester fabric []. This involves testing their resistance to fading or color change when exposed to light, washing, heat, and rubbing. The performance is then correlated with the dye's chemical structure [].
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